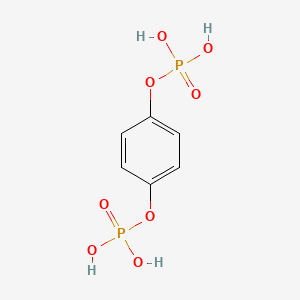![molecular formula C13H13F3O3 B13073639 Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13073639.png)
Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate is a chemical compound with the molecular formula C13H13F3O3 and a molecular weight of 274.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring with a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the oxolane ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug development, where it can modulate the activity of enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate: Similar structure but with the trifluoromethyl group in a different position.
Methyl 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylate: Contains a furan ring instead of an oxolane ring.
Uniqueness
Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate is unique due to its specific trifluoromethyl substitution pattern and the presence of the oxolane ring.
Propriétés
Formule moléculaire |
C13H13F3O3 |
|---|---|
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate |
InChI |
InChI=1S/C13H13F3O3/c1-18-12(17)11-6-5-10(19-11)8-3-2-4-9(7-8)13(14,15)16/h2-4,7,10-11H,5-6H2,1H3 |
Clé InChI |
PSXDPXSULGVRKC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(O1)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
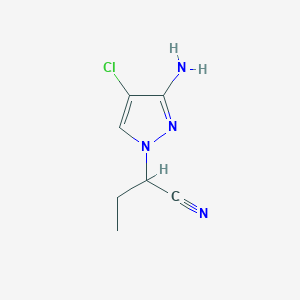

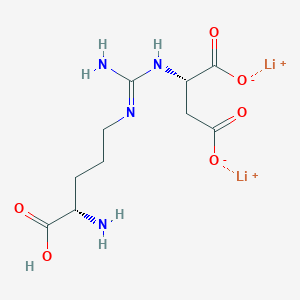
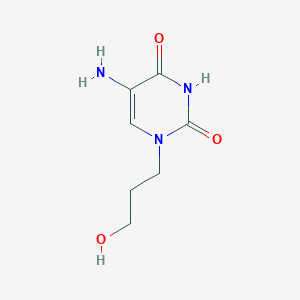
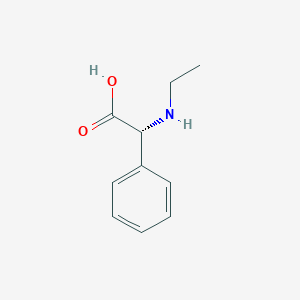
![1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine](/img/structure/B13073595.png)
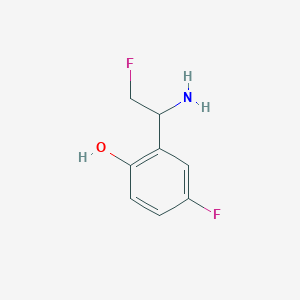
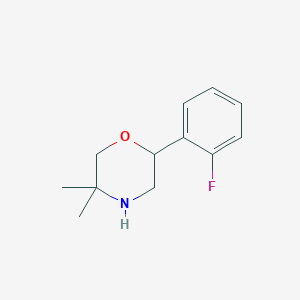
![1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13073613.png)
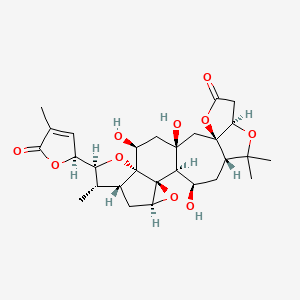
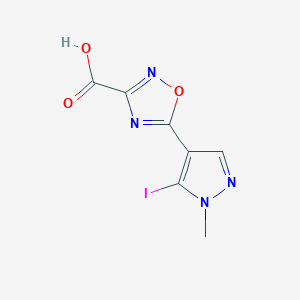
![2-[2-(Methylamino)ethyl]benzoic acid](/img/structure/B13073624.png)
